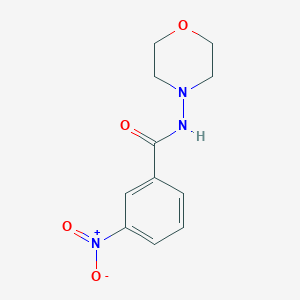
N,N-diisobutyl-N'-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diisobutyl-N'-(3-nitrophenyl)urea, also known as DIBNU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBNU is a urea derivative that is synthesized through a specific method, and its mechanism of action has been studied extensively.
Scientific Research Applications
N,N-diisobutyl-N'-(3-nitrophenyl)urea has been studied extensively for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions. N,N-diisobutyl-N'-(3-nitrophenyl)urea has also been studied for its antibacterial and antifungal properties, and has shown potential as a therapeutic agent for the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of N,N-diisobutyl-N'-(3-nitrophenyl)urea is not fully understood, but it is believed to work by inhibiting the growth of bacterial and fungal cells. It is thought to interfere with the synthesis of cell walls and membranes, leading to cell death.
Biochemical and Physiological Effects
N,N-diisobutyl-N'-(3-nitrophenyl)urea has been shown to have low toxicity, making it a promising candidate for further research. It has been found to be stable in various conditions, including in the presence of light and heat. N,N-diisobutyl-N'-(3-nitrophenyl)urea has also been shown to have good solubility in organic solvents, which makes it easy to work with in laboratory experiments.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diisobutyl-N'-(3-nitrophenyl)urea in laboratory experiments is its low toxicity, which makes it safe to handle. It is also stable in various conditions, which makes it easy to work with. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N,N-diisobutyl-N'-(3-nitrophenyl)urea. One area of interest is its potential as a therapeutic agent for the treatment of infectious diseases. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a ligand in the synthesis of metal complexes for use in catalytic reactions. Further research is needed to optimize the synthesis method and to study the properties of the resulting complexes.
Synthesis Methods
N,N-diisobutyl-N'-(3-nitrophenyl)urea is synthesized through the reaction of 3-nitroaniline and diisobutylcarbodiimide in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane, and is carried out under reflux conditions. The product is then purified through recrystallization, yielding a white crystalline solid.
properties
IUPAC Name |
1,1-bis(2-methylpropyl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11(2)9-17(10-12(3)4)15(19)16-13-6-5-7-14(8-13)18(20)21/h5-8,11-12H,9-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYLRGRHZLHDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)


![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)




![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)
![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
